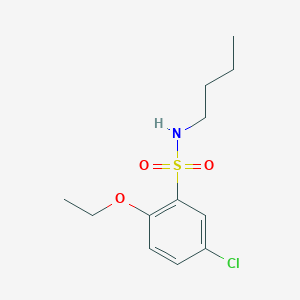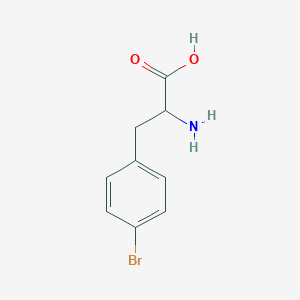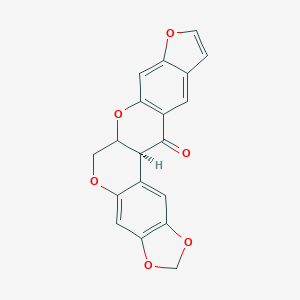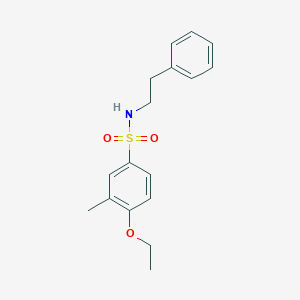
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide, also known as TAK-715, is a chemical compound that belongs to the sulfonamide class of drugs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of N-cycloheptyl-2,4-dimethoxybenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called p38 MAP kinase, which plays a key role in inflammation and cancer. By inhibiting the activity of p38 MAP kinase, N-cycloheptyl-2,4-dimethoxybenzenesulfonamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and physiological effects:
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. It can also induce apoptosis, or programmed cell death, in cancer cells, and protect neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in vitro and in vivo. However, there are some limitations to its use. It can be toxic at high concentrations, and it may have off-target effects on other proteins and enzymes. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-cycloheptyl-2,4-dimethoxybenzenesulfonamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects, which could lead to the development of more effective and safer drugs in the future.
In conclusion, N-cycloheptyl-2,4-dimethoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of N-cycloheptyl-2,4-dimethoxybenzenesulfonamide involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
科学研究应用
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
产品名称 |
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide |
|---|---|
分子式 |
C15H23NO4S |
分子量 |
313.4 g/mol |
IUPAC 名称 |
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H23NO4S/c1-19-13-9-10-15(14(11-13)20-2)21(17,18)16-12-7-5-3-4-6-8-12/h9-12,16H,3-8H2,1-2H3 |
InChI 键 |
OXADLBDGRPMSMR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)OC |
规范 SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)OC |
溶解度 |
9.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)


![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)



